molecular formula C16H17N5O2 B10991240 3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide

3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No.: B10991240
M. Wt: 311.34 g/mol
InChI Key: PNEMZYRNLZJACX-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a pyrazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Core: Starting with a hydrazine derivative and an appropriate diketone to form the pyrazole ring.

    Functionalization: Introduction of the 2-methoxyphenyl group through electrophilic aromatic substitution.

    Amidation: Coupling the pyrazole derivative with 2-(1H-pyrazol-1-yl)ethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Green Chemistry: Employing environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated pyrazoles or substituted amides.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for metal coordination complexes.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, such as kinases or proteases.

    Receptor Binding: Studied for its ability to bind to biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Inhibit Enzyme Activity: By binding to the active site or allosteric sites of enzymes, thereby blocking substrate access or altering enzyme conformation.

    Modulate Receptor Activity: By binding to receptors, it can either activate or inhibit signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide: Lacks the N-[2-(1H-pyrazol-1-yl)ethyl] group, which may alter its biological activity.

    N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide: Lacks the 2-methoxyphenyl group, potentially affecting its binding affinity and specificity.

Uniqueness

3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

5-(2-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C16H17N5O2/c1-23-14-6-3-2-5-12(14)15-13(11-18-20-15)16(22)17-8-10-21-9-4-7-19-21/h2-7,9,11H,8,10H2,1H3,(H,17,22)(H,18,20)

InChI Key

PNEMZYRNLZJACX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=NN2)C(=O)NCCN3C=CC=N3

Origin of Product

United States

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